Cas no 1240518-05-1 (tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate)

Tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate is a protected indazole derivative widely used as a key intermediate in pharmaceutical synthesis and organic chemistry research. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, facilitating further functionalization under controlled conditions. The presence of both amino and methoxy substituents enhances its versatility in constructing heterocyclic scaffolds, particularly in medicinal chemistry applications. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of synthetic transformations, making it a reliable building block for the development of bioactive molecules. Proper storage under inert conditions ensures long-term stability.
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate structure
1240518-05-1 structure
商品名:tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
CAS番号:1240518-05-1
MF:C13H17N3O3
メガワット:263.292382955551
CID:2117343
PubChem ID:58054465

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
    • tert-butyl 3-amino-4-methoxyindazole-1-carboxylate
    • DTXSID40728711
    • SB16300
    • DA-46818
    • CS-0338387
    • 1,1-Dimethylethyl 3-amino-4-(methyloxy)-1H-indazole-1-carboxylate
    • TERT-BUTYL3-AMINO-4-METHOXY-1H-INDAZOLE-1-CARBOXYLATE
    • MFCD20486216
    • XNAANNODSRXAGD-UHFFFAOYSA-N
    • SCHEMBL186237
    • TERT-BUTYL 3-AMINO-4-METHOXY-1H-INDAZOLE-1-CARBOXYLATE
    • 1240518-05-1
    • MDL: MFCD20486216
    • インチ: InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3,(H2,14,15)
    • InChIKey: XNAANNODSRXAGD-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC2=C1C(N)=NN2C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 263.12699141Da
  • どういたいしつりょう: 263.12699141Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 79.4Ų

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM259105-1g
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
1g
$636 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-5G
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
5g
¥ 12,355.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-250MG
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
250MG
¥ 1,650.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-500MG
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
500MG
¥ 2,745.00 2023-03-30
Chemenu
CM259105-1g
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
1g
$887 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-1G
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
1g
¥ 4,118.00 2023-03-30
Ambeed
A173185-1g
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95+%
1g
$634.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1409057-250mg
Tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95+%
250mg
¥2700.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-5g
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
5g
¥12345.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4029-500.0mg
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
1240518-05-1 95%
500.0mg
¥2743.0000 2024-07-28

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 関連文献

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tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylateに関する追加情報

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate: A Comprehensive Overview

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate is a compound with the CAS number 1240518-05-1, which has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of this compound is characterized by an indazole ring substituted with an amino group at position 3, a methoxy group at position 4, and a tert-butyl ester group at position 1. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials such as indazole derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach to synthesizing this compound using microwave-assisted synthesis, which significantly reduced reaction time while maintaining high efficiency.

In terms of applications, tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate has shown promise in various fields. In pharmaceutical research, it has been explored as a potential lead compound for the development of anti-cancer agents. The amino and methoxy groups on the indazole ring are known to enhance bioavailability and target specificity, making this compound an attractive candidate for drug design. Additionally, its tert-butyl ester group can be easily modified to introduce further functionalization, enabling researchers to tailor its properties for specific therapeutic applications.

Recent studies have also highlighted the potential of this compound in materials science. The indazole core is known for its aromaticity and conjugation properties, which make it suitable for applications in organic electronics. Researchers have investigated the use of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable π-conjugated systems makes it a valuable component in the design of next-generation electronic devices.

The chemical stability and reactivity of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate have also been extensively studied. Its tert-butyl ester group provides protection against hydrolysis under mild conditions, making it suitable for use in various chemical transformations. Furthermore, the presence of electron-donating groups such as the methoxy and amino groups enhances its nucleophilic activity, enabling it to participate in a wide range of nucleophilic substitutions and additions.

In conclusion, tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse scientific domains. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.

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Amadis Chemical Company Limited
(CAS:1240518-05-1)tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
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清らかである:99%
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価格 ($):571.0